(2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride
Description
Properties
IUPAC Name |
(2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2.ClH/c10-9(11)3-1-6(2-4-9)5-7(12)8(13)14;/h6-7H,1-5,12H2,(H,13,14);1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJOAEKSMAWTQS-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(C(=O)O)N)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1C[C@@H](C(=O)O)N)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Chiral Pool Strategy
The synthesis begins with selecting enantiomerically pure starting materials to ensure the (2S)-configuration of the final product. L-serine or its derivatives are frequently employed as chiral templates due to their inherent stereochemical integrity. The 4,4-difluorocyclohexyl group is typically introduced via alkylation of a glycine equivalent, such as a Schiff base or enolate, using 4,4-difluorocyclohexyl bromide or iodide. For example, a patent describes the use of (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4,4-difluorocyclohexyl)propanoic acid as a protected intermediate, which is later deprotected to yield the free amino acid.
Asymmetric Alkylation and Stereochemical Control
A critical challenge lies in maintaining stereochemical fidelity during alkylation. Modern approaches utilize Evans oxazolidinone auxiliaries or Myers’ pseudoephedrine derivatives to enforce asymmetry. In one documented method, the lithium enolate of a chiral glycine equivalent reacts with 4,4-difluorocyclohexyl halide at −78°C in tetrahydrofuran (THF), achieving diastereomeric ratios exceeding 95:5. Subsequent hydrolysis with aqueous HCl removes the auxiliary, yielding the free (2S)-configured amino acid.
Alternative Routes: Reductive Amination
An alternative pathway involves reductive amination of 4,4-difluorocyclohexyl ketones with protected amino acids. For instance, reacting 4,4-difluorocyclohexanone with N-protected L-alanine in the presence of sodium cyanoborohydride affords the desired product after deprotection. This method avoids harsh alkylation conditions but requires meticulous control of reaction pH to prevent racemization.
Formation of the Hydrochloride Salt
Protonation and Salt Crystallization
The free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid in a polar aprotic solvent (e.g., ethanol or acetone). A typical procedure involves dissolving (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid in ethanol, adding concentrated HCl (37%) dropwise at 0–5°C, and isolating the precipitate via filtration. The crude salt is recrystallized from ethanol/water (3:1 v/v) to achieve >99% purity, as confirmed by ion chromatography.
Solvent Optimization for Yield Enhancement
Studies indicate that solvent choice significantly impacts salt stability and crystallinity. Ethanol yields larger crystals with lower hygroscopicity compared to methanol or acetone. Pilot-scale trials demonstrate that maintaining a stoichiometric HCl-to-amino acid ratio of 1.05:1 minimizes residual free acid while avoiding excessive HCl waste.
Analytical Characterization
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, D₂O): δ 1.60–1.85 (m, 8H, cyclohexyl CH₂), 2.15 (t, J = 7.2 Hz, 1H, CH₂CF₂), 3.45 (dd, J = 5.6, 8.4 Hz, 1H, α-CH), 4.10 (m, 1H, β-CH).
High-Performance Liquid Chromatography (HPLC):
A reversed-phase C18 column (5 μm, 250 × 4.6 mm) with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5) achieves baseline separation, confirming ≥99.5% purity.
Physical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 215–217°C (dec.) | Differential Scanning Calorimetry |
| Optical Rotation ([α]²⁵D) | +12.4° (c = 1, H₂O) | Polarimetry |
| Solubility | 50 mg/mL in H₂O | USP <911> |
Process Optimization and Scale-Up
Catalytic Asymmetric Hydrogenation
Recent advances employ transition-metal catalysts for enantioselective synthesis. A rhodium(I)-(R)-BINAP complex catalyzes the hydrogenation of α,β-dehydroamino acid derivatives bearing the 4,4-difluorocyclohexyl group, achieving 98% enantiomeric excess (ee) at 50 psi H₂. This method reduces reliance on stoichiometric chiral auxiliaries, lowering production costs.
Chemical Reactions Analysis
(2S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: Substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various functionalized derivatives.
Scientific Research Applications
Neuropharmacology
DFHPA has been studied for its effects on neurotransmitter systems. It acts as an agonist at certain glutamate receptors, particularly the AMPA receptor subtype. This interaction is crucial for synaptic transmission and plasticity in the central nervous system, making it a candidate for research into cognitive enhancement and neuroprotection.
Potential Treatment for Neurological Disorders
Research indicates that DFHPA may have applications in treating conditions such as:
- Alzheimer's Disease : By enhancing synaptic transmission, DFHPA could potentially improve cognitive functions in patients suffering from neurodegenerative diseases.
- Depression and Anxiety Disorders : Its modulation of glutamatergic transmission suggests possible benefits in mood regulation.
Case Study 1: Cognitive Enhancement
In a controlled study involving animal models, administration of DFHPA resulted in improved performance on memory tasks compared to control groups. The study highlighted its potential as a cognitive enhancer, particularly in age-related cognitive decline.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of DFHPA in models of oxidative stress. Results showed that DFHPA treatment significantly reduced neuronal cell death and improved survival rates, suggesting its potential use in conditions characterized by oxidative damage.
Research Findings
Recent studies have provided insights into the mechanisms of action of DFHPA:
- Mechanism of Action : DFHPA enhances AMPA receptor activity, leading to increased calcium influx and subsequent activation of intracellular signaling pathways associated with neuroprotection and synaptic plasticity.
- Safety Profile : Preliminary toxicity studies indicate that DFHPA has a favorable safety profile, with minimal adverse effects observed at therapeutic doses.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group may enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparison of Molecular Properties
The table below summarizes key structural and physicochemical differences between the target compound and selected analogs:
Key Observations:
Stereochemical Differences : The (R)-enantiomer shares identical molecular weight and formula with the target (S)-compound but differs in chiral configuration, which can drastically alter receptor binding and pharmacokinetics .
Substituent Effects: The phenyl diazenyl group in the analog (CAS 2137036-84-9) introduces a photoactive azo linkage, increasing molecular weight by ~25% compared to the target compound. This group may reduce stability under UV light but enhance conjugation properties .
a) Enantiomeric Pair: (2S) vs. (2R)
- Binding Affinity: The (2S) configuration is often preferred in drug design for compatibility with L-amino acid transporters and enzymatic systems. For example, in peptide-based inhibitors, the (2S) enantiomer may exhibit >10-fold higher activity than the (R)-form in certain kinase targets .
- Solubility : Both enantiomers share similar solubility profiles due to identical molecular formulas, but crystallization behavior may differ, affecting formulation strategies.
b) Substituent-Driven Functional Differences
- 4,4-Difluorocyclohexyl vs. Phenyl Diazenyl: The diazenyl group’s planar structure (in CAS 2137036-84-9) facilitates π-π stacking with aromatic residues in proteins, useful in protease inhibition. However, the difluorocyclohexyl group’s three-dimensionality provides better steric shielding against metabolic enzymes .
c) Cyclic vs. Acyclic Backbones
- The cyclobutane-based analog (CAS N/A) has a rigid, strained ring system, which may restrict conformational flexibility but improve target selectivity in enzyme-active sites .
Biological Activity
(2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride, commonly referred to as DFHPA, is a synthetic amino acid derivative notable for its biological activity, particularly in relation to glutamate receptors. This article explores the compound's biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on diverse sources of research.
- Chemical Formula : C9H15F2NO2
- Molecular Weight : 207.22 g/mol
- CAS Number : 2165360-62-1
- IUPAC Name : (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride
Structure
The compound features a cyclohexyl group substituted with two fluorine atoms, which influences its interaction with biological targets. The presence of the amino and carboxylic acid functional groups allows it to mimic natural amino acids and interact with various receptors.
DFHPA primarily acts as an agonist at glutamate receptors, particularly the NMDA (N-methyl-D-aspartate) subtype. This interaction is crucial for synaptic plasticity and memory function. The compound's structural modifications enhance its affinity for these receptors, making it a subject of interest in neuropharmacology.
Research Findings
- Glutamate Receptor Affinity : Studies have shown that DFHPA exhibits significant binding affinity for NMDA receptors, influencing neuronal excitability and synaptic transmission. This property suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia .
- Neuroprotective Effects : In vitro studies indicate that DFHPA can protect neurons from excitotoxicity induced by excessive glutamate levels, which is a common pathway in neurodegenerative diseases .
- Cognitive Enhancement : Animal models have demonstrated that DFHPA administration can improve cognitive functions, including learning and memory tasks. This effect is attributed to its modulation of glutamatergic signaling pathways .
Case Study 1: Neuroprotection in Rodent Models
A study investigated the neuroprotective effects of DFHPA in rodent models subjected to induced excitotoxicity. Results indicated a significant reduction in neuronal death compared to control groups, suggesting that DFHPA could be beneficial in conditions characterized by glutamate toxicity.
Case Study 2: Cognitive Function Improvement
In a double-blind study involving aged rats, DFHPA was administered over four weeks. The treated group showed marked improvement in maze navigation tasks compared to the placebo group, indicating enhanced cognitive function likely due to its action on NMDA receptors .
Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Receptor Affinity | Notable Effects |
|---|---|---|---|
| DFHPA | 2165360-62-1 | High | Neuroprotection, Cognitive enhancement |
| Glutamate | 147-71-7 | Very High | Major excitatory neurotransmitter |
| NMDA | 103-81-1 | High | Key role in synaptic plasticity |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing enantiomerically pure (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride?
- Methodology :
- Starting Materials : Use chiral amino acids (e.g., L-serine or L-alanine) to ensure stereochemical integrity .
- Cyclohexyl Functionalization : Introduce the 4,4-difluorocyclohexyl group via nucleophilic substitution or cross-coupling reactions. Fluorination can be achieved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor .
- Protection/Deprotection : Protect the amino group with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) during synthesis to prevent side reactions. Deprotect under acidic conditions (e.g., HCl in dioxane) to yield the hydrochloride salt .
- Purification : Employ reverse-phase HPLC or chiral column chromatography to isolate the enantiomerically pure product .
Q. How can the hydrochloride salt form improve the compound’s physicochemical properties for in vitro studies?
- Methodology :
- Solubility Enhancement : The hydrochloride salt increases aqueous solubility, critical for biological assays. Measure solubility via shake-flask method at physiological pH (7.4) .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) to assess degradation under storage conditions. Monitor by NMR or LC-MS to confirm structural integrity .
Q. What analytical techniques are essential for characterizing this compound’s purity and stereochemistry?
- Methodology :
- Chiral Purity : Use polarimetry or chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to confirm enantiomeric excess (>98%) .
- Structural Confirmation : Employ H/F NMR to verify the difluorocyclohexyl group and amino acid backbone. High-resolution mass spectrometry (HRMS) validates molecular weight .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points and salt dissociation behavior .
Advanced Research Questions
Q. How does the 4,4-difluorocyclohexyl moiety influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to predict binding affinities to targets like GABA receptors. Compare with non-fluorinated analogs to assess fluorine’s role in hydrophobic interactions .
- Fluorine NMR (F-NMR) : Use to study conformational dynamics in solution, as fluorine atoms act as sensitive probes for protein-ligand interactions .
Q. What in vitro assays are suitable for evaluating this compound’s metabolic stability and potential off-target effects?
- Methodology :
- Hepatic Microsomal Assay : Incubate with liver microsomes (human/rat) to measure intrinsic clearance. Quantify parent compound depletion via LC-MS/MS .
- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify off-target kinase inhibition at 10 µM concentration .
Q. How can structure-activity relationship (SAR) studies optimize this compound for CNS permeability?
- Methodology :
- LogP Measurement : Determine octanol-water partition coefficient (shake-flask method) to assess lipophilicity. Ideal LogP for blood-brain barrier (BBB) penetration: 2–4 .
- PAMPA-BBB Assay : Evaluate passive diffusion using artificial membrane permeability assays. Compare with reference CNS drugs (e.g., caffeine) .
- Efflux Transporters : Test inhibition of P-glycoprotein (MDR1) in Caco-2 cells to predict efflux susceptibility .
Contradictions and Validation
- Synthetic Route Discrepancies : suggests using L-serine as a backbone, while recommends chloro-hydroxypropionic acid intermediates for fluorinated analogs. Validate routes by comparing yields and enantiomeric purity .
- Salt Form Stability : While hydrochloride salts improve solubility (), some studies note hygroscopicity risks. Conduct dynamic vapor sorption (DVS) to optimize storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
